molecular formula C8H15ClN2O2 B1380946 1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864015-99-5

1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride

Cat. No. B1380946
CAS RN: 1864015-99-5
M. Wt: 206.67 g/mol
InChI Key: YJIOMDIRKHLNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride (abbreviated as ABPDH) is an organic compound that has been studied extensively for its potential applications in scientific research. ABPDH is a useful molecule as it is highly soluble in water, has a relatively low melting point and is relatively stable at room temperature. It is also relatively non-toxic, making it an ideal compound for use in laboratory experiments.

Scientific Research Applications

Furthermore, diketopyrrolopyrroles (2,5-dihydropyrrolo[4,3-c]pyrrolo-1,4-diones), which share structural similarities with the pyrrolidine-2,5-diones, have been extensively utilized in various applications including dyes for high-quality pigments and electronic devices. The synthesis, reactivity, and optical properties of these compounds have been critically reviewed to systematize knowledge, enabling their use in real-world applications (Grzybowski & Gryko, 2015).

Another aspect of research focuses on hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, where the pyrrolidine ring is a key precursor. The review covers synthetic pathways employed for developing these scaffolds using diverse hybrid catalysts, highlighting the importance of pyrrolidine derivatives in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

1-(2-aminobutyl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c1-2-6(9)5-10-7(11)3-4-8(10)12;/h6H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIOMDIRKHLNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C(=O)CCC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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